molecular formula C20H30O3 B1265238 16-Hydroxycommunic Acid

16-Hydroxycommunic Acid

Cat. No.: B1265238
M. Wt: 318.4 g/mol
InChI Key: WQMFCKGZGOSYJD-ZKLPNHAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Hydroxycommunic Acid is a natural product found in Podocarpus fasciculus with data available.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of 16-Hydroxycommunic Acid is its antimicrobial activity. Research has demonstrated that this compound exhibits potent inhibitory effects against a range of pathogenic microorganisms.

  • Case Study : A study conducted on the isolation and characterization of communic acid from Juniperus phoenicea reported that the compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be further explored for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases.

  • Research Findings : Hydroxamic acid derivatives have shown promising antioxidant activities, often surpassing those of established antioxidants like vitamin C in specific assays . This positions this compound as a candidate for use in dietary supplements or functional foods aimed at reducing oxidative damage.

Environmental Remediation

The chelating properties of hydroxamic acids, including this compound, make them suitable for environmental applications, particularly in metal ion sequestration and soil remediation.

  • Application Insight : Hydroxamic acids have been employed in environmental remediation processes to bind heavy metals and facilitate their removal from contaminated sites . This application could be pivotal in addressing soil and water pollution issues.

Pharmaceutical Development

In pharmaceutical chemistry, this compound's ability to interact with metalloenzymes opens avenues for drug development targeting various diseases.

  • Mechanism : The compound's chelation ability allows it to inhibit metalloenzymes involved in cancer progression and other diseases. For example, its interaction with histone deacetylases (HDACs) has been studied for potential anticancer therapies .

Cosmetic Applications

The cosmetic industry has shown interest in compounds with antioxidant and antimicrobial properties for skin care formulations.

  • Formulation Potential : Given its properties, this compound could be integrated into formulations aimed at treating skin conditions such as acne or photoaging due to its ability to promote skin health through oxidative stress reduction .

Data Table: Summary of Applications

Application AreaDescriptionSupporting Evidence
AntimicrobialInhibitory effects against pathogenic microorganismsStudy on Juniperus phoenicea
AntioxidantReduces oxidative stress; potential use in supplementsComparative studies on hydroxamic acids
Environmental RemediationChelation of heavy metals; aids in soil/water decontaminationApplications in environmental science
PharmaceuticalInteraction with metalloenzymes; potential anticancer drug developmentMechanistic insights into drug interactions
CosmeticUse in formulations targeting skin healthPotential benefits outlined in cosmetic studies

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,4aR,5S,8aR)-5-[(2Z)-3-(hydroxymethyl)penta-2,4-dienyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-5-15(13-21)8-9-16-14(2)7-10-17-19(16,3)11-6-12-20(17,4)18(22)23/h5,8,16-17,21H,1-2,6-7,9-13H2,3-4H3,(H,22,23)/b15-8-/t16-,17+,19+,20-/m0/s1

InChI Key

WQMFCKGZGOSYJD-ZKLPNHAASA-N

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2C/C=C(\CO)/C=C)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CC=C(CO)C=C)(C)C(=O)O

Synonyms

16-hydroxy communic acid
16-hydroxycommunic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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